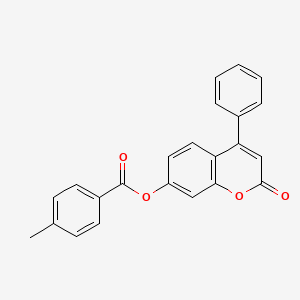

![molecular formula C15H23N3O4S B4585699 N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)

N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide

Vue d'ensemble

Description

"N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide" is a compound belonging to the benzenesulfonamide family, often explored for their potential pharmacological activities. These compounds typically contain piperazine heterocycles and exhibit interesting properties and reactivity due to their unique structural features.

Synthesis Analysis

- The synthesis of similar benzenesulfonamide compounds involves multi-step processes, including methods such as the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid (Żołnowska et al., 2016).

Molecular Structure Analysis

- Density Functional Theory (DFT) is often used to optimize the structures of benzenesulfonamide compounds and study their molecular electrostatic potential and leading molecular orbital (Xiao et al., 2022).

- Conformational analysis can reveal consistency between the molecular structure after DFT optimization and the crystal structure determined by X-ray single crystal diffraction.

Chemical Reactions and Properties

- Benzenesulfonamides can react with various nucleophiles, leading to a range of derivatives with different properties (Lolak et al., 2019).

- These compounds may undergo specific interactions, such as N-H...N hydrogen bonds, which can influence their chemical behavior and reactivity (Jacobs et al., 2013).

Physical Properties Analysis

- Physical properties like melting points, solubility, and crystal structure can be determined through experimental methods such as X-ray diffraction (Sreenivasa et al., 2014).

- Crystallographic studies can reveal the presence of intermolecular interactions, such as C-H…π interactions, which are critical in understanding the stability and packing of these compounds in the solid state.

Chemical Properties Analysis

- The chemical properties of benzenesulfonamides depend on their functional groups and molecular structure. They can exhibit varying degrees of reactivity towards different classes of reagents.

- Specific functional groups in the benzenesulfonamide structure can confer unique properties, such as the ability to form hydrogen bonds or engage in π-π stacking interactions (Rodrigues et al., 2015).

Applications De Recherche Scientifique

Cognitive Enhancements and Neurological Applications

SB-399885 as a Cognitive Enhancer : SB-399885, a compound structurally related to N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide, has been identified as a potent, selective 5-HT6 receptor antagonist with significant cognitive-enhancing properties. Research demonstrates its potential in reversing age-dependent deficits in spatial learning and enhancing cholinergic function, suggesting its utility in treating cognitive deficits characteristic of Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Anticonvulsant and Carbonic Anhydrase Inhibition

Benzenesulfonamide Derivatives as Anticonvulsants : Novel benzenesulfonamide derivatives have demonstrated effective inhibition of carbonic anhydrase and significant anticonvulsant activity, pointing towards their potential in managing epilepsy and related seizures. These findings underscore the therapeutic promise of such compounds in treating neurological conditions (Mishra et al., 2017).

Antiproliferative and Chemotherapeutic Potential

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides in Cancer Therapy : Derivatives of N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide have been explored for their antiproliferative activity against various cancer cell lines. These compounds offer a basis for developing new lead anticancer agents, with some derivatives exhibiting higher activity than established chemotherapy drugs (Motavallizadeh et al., 2014).

Environmental Applications and Herbicide Degradation

Degradation by Soil Microorganisms : The environmental behavior and degradation of compounds structurally similar to N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide, like chlorsulfuron, have been studied. Soil microorganisms play a crucial role in the degradation process, offering insights into the environmental fate of such chemicals (Joshi et al., 1985).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-2-methoxy-5-(4-methylpiperazine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-4-16-23(20,21)14-11-12(5-6-13(14)22-3)15(19)18-9-7-17(2)8-10-18/h5-6,11,16H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOLILKMYFLDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

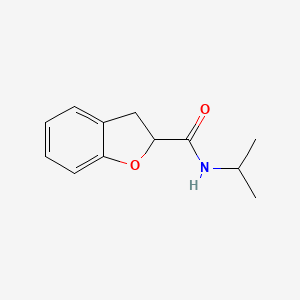

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)

![methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)

![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)

![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)

![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)